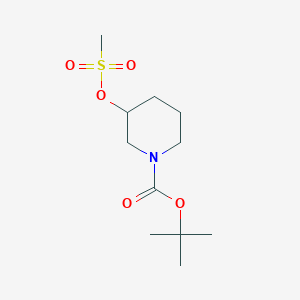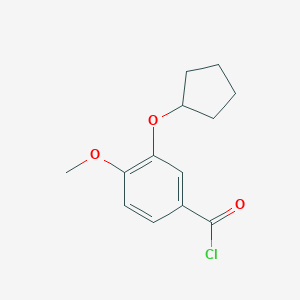
4-Chlorocyclohex-3-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorocyclohex-3-ene-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chlorocyclohex-3-ene-1-carbonyl chloride is based on its ability to react with nucleophiles. It can undergo substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are often used in the synthesis of pharmaceuticals and agrochemicals.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 4-Chlorocyclohex-3-ene-1-carbonyl chloride. However, it is known to be a toxic compound and should be handled with care. It is also a potent irritant and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Chlorocyclohex-3-ene-1-carbonyl chloride in lab experiments is its versatility. It can be used in a variety of chemical reactions and is a valuable tool in the synthesis of pharmaceuticals and agrochemicals. However, its toxicity and potential for skin and eye irritation are significant limitations. Careful handling and appropriate safety measures must be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the use of 4-Chlorocyclohex-3-ene-1-carbonyl chloride in scientific research. One potential area of research is the development of new chemical reactions that utilize this compound. Another area of research is the synthesis of new pharmaceuticals and agrochemicals using 4-Chlorocyclohex-3-ene-1-carbonyl chloride as a key reagent. Additionally, research into the toxicity and potential health effects of this compound could provide valuable insights into its safe use in scientific research.
Méthodes De Synthèse
The synthesis of 4-Chlorocyclohex-3-ene-1-carbonyl chloride can be achieved using a variety of methods. One common method involves the reaction of cyclohexene with chlorine gas and phosgene. The reaction proceeds via a free radical mechanism and yields 4-Chlorocyclohex-3-ene-1-carbonyl chloride as the final product.
Applications De Recherche Scientifique
4-Chlorocyclohex-3-ene-1-carbonyl chloride is a valuable reagent in scientific research. It is commonly used in the synthesis of pharmaceuticals and agrochemicals. It is also used in the development of new chemical reactions and in the study of chemical mechanisms. Its unique chemical properties make it a versatile tool in the field of organic chemistry.
Propriétés
Numéro CAS |
133058-06-7 |
|---|---|
Nom du produit |
4-Chlorocyclohex-3-ene-1-carbonyl chloride |
Formule moléculaire |
C7H8Cl2O |
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
4-chlorocyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C7H8Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2 |
Clé InChI |
YCUCXFJADJPTJM-UHFFFAOYSA-N |
SMILES |
C1CC(=CCC1C(=O)Cl)Cl |
SMILES canonique |
C1CC(=CCC1C(=O)Cl)Cl |
Synonymes |
3-Cyclohexene-1-carbonyl chloride, 4-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



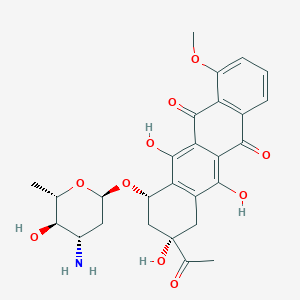
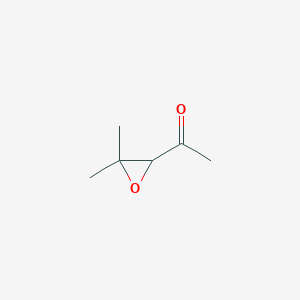
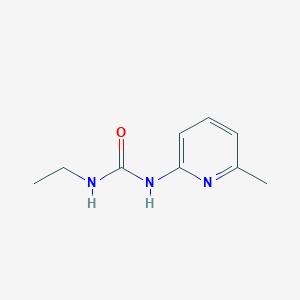

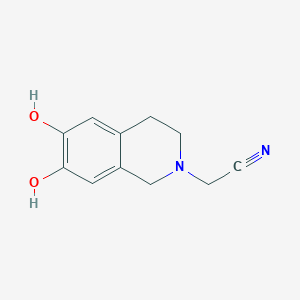
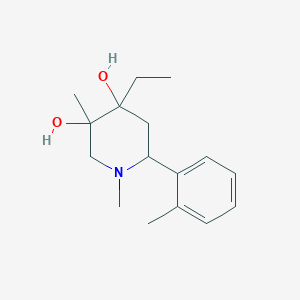
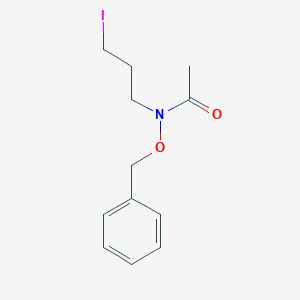
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
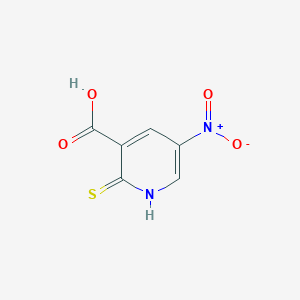
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)


